N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide
CAS No.: 115258-10-1
Cat. No.: VC0168954
Molecular Formula: C15H37NO4Si4
Molecular Weight: 407.80058
* For research use only. Not for human or veterinary use.
![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide - 115258-10-1](/images/no_structure.jpg)
Specification
CAS No. | 115258-10-1 |
---|---|
Molecular Formula | C15H37NO4Si4 |
Molecular Weight | 407.80058 |
IUPAC Name | N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide |
Standard InChI | InChI=1S/C15H37NO4Si4/c1-11-15(17)16-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) |
SMILES | C[Si](C)(C)O[Si](CCCNC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Basic Identification and Properties
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide is identified by the CAS number 115258-10-1 and has a molecular formula of C15H37NO4Si4 . The compound has a molecular weight of 407.80 g/mol and is also known by its IUPAC name N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide . Its European Community (EC) Number is 812-480-6, and it has been assigned the DSSTox Substance ID DTXSID901035702 .
Physical Properties
The compound demonstrates distinctive physical characteristics that contribute to its utility in various applications:
Property | Value | Source |
---|---|---|
Molecular Weight | 407.80058 g/mol | |
Physical State | Solid | |
Melting Point | 40-43°C | |
Density | 0.928±0.06 g/cm³ (Predicted) | |
Appearance | Not specified in sources | - |
These physical properties indicate that N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide is a relatively stable compound with a moderate melting point, making it suitable for processing under mild conditions in various chemical applications.
Chemical Structure and Characteristics
Structural Features
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide incorporates both acrylamide and tris(trimethylsiloxy)silyl functionalities, creating a unique chemical architecture. The compound's structure can be represented by the InChI notation: InChI=1S/C15H37NO4Si4/c1-11-15(17)16-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) .
Functional Groups
The compound contains several key functional groups that define its chemical behavior:
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An acrylamide group (H2C=CH-CO-NH-), which provides reactive unsaturation
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A propyl linker (-CH2-CH2-CH2-) connecting the acrylamide to the silicon moiety
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A tris(trimethylsiloxy)silyl group, which imparts hydrophobicity and unique surface properties
Structural Significance
The dual functionality of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide enables it to participate in both silicon chemistry and traditional organic reactions, particularly polymerization. The siloxane component contributes hydrophobicity and thermal stability, while the acrylamide group provides reactive sites for polymerization and other transformations.
Synthesis Methods
General Synthetic Route
The synthesis of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide typically involves the reaction of 3-aminopropyltris(trimethylsiloxy)silane with acryloyl chloride. This reaction represents a standard amide formation process, where the amine group of the silane reagent attacks the carbonyl carbon of acryloyl chloride, leading to the formation of the target acrylamide.
Reaction Conditions
Optimal synthesis conditions typically include:
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Inert atmosphere (usually nitrogen) to prevent unwanted side reactions
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Temperature control (approximately 0-5°C) to manage the exothermic nature of the reaction
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Appropriate solvent selection to ensure reactant solubility and product formation
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Purification steps such as distillation or chromatography to isolate the pure compound
Characterization Methods
Following synthesis, the compound is typically characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry (MS) to verify molecular weight and fragmentation patterns
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Elemental analysis to confirm elemental composition
These methods collectively establish the identity and purity of the synthesized compound, ensuring its suitability for subsequent applications.
Chemical Reactions
Polymerization Reactions
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide readily participates in polymerization reactions due to its acrylamide functionality. The compound can undergo both free radical and controlled radical polymerization processes, leading to the formation of homopolymers or copolymers with other vinyl monomers. Initiators commonly used for these polymerizations include azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis Reactions
The siloxane groups in the compound are susceptible to hydrolysis under acidic or basic conditions. This reactivity can be utilized to generate silanols, which can further undergo condensation reactions to form silsesquioxanes or other silicon-containing networks. The hydrolysis sensitivity must be considered when handling and storing the compound to prevent unwanted degradation.
Nucleophilic Substitution
The silicon centers in N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or alcohols. These reactions typically require catalysts such as tin or titanium compounds and can lead to the formation of modified silanes with altered properties.
Applications and Research Findings
Materials Science Applications
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide finds significant applications in materials science, particularly in the development of:
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Surface-modified materials with enhanced hydrophobicity
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Specialty polymers with improved thermal and mechanical properties
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Hybrid organic-inorganic materials with unique characteristics
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Coatings with water and solvent resistance
Research indicates that compounds containing the tris(trimethylsiloxy)silyl group demonstrate enhanced ability to modify surface properties and improve resistance to water and organic solvents. These properties make the compound valuable in developing advanced materials with tailored surface characteristics.
Polymer Chemistry
In polymer chemistry, N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide serves as:
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A specialized monomer for the synthesis of silicone-containing polymers
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A coupling agent for surface modification of various substrates
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A component in copolymer systems to introduce hydrophobicity
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An additive to enhance the thermal stability of polymer matrices
The compound's dual functionality enables the creation of polymers with both organic and inorganic characteristics, offering advantages over purely organic or inorganic materials.
Research Trends
Current research on N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide and similar compounds focuses on their ability to modify surface properties and improve resistance to water and organic solvents. For example, studies have investigated silicone-modified polyurethane acrylates for their improved water and hexane resistance, suggesting similar applications for N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide in coating technologies.
Comparison with Similar Compounds
Structural Analogues
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide shares structural similarities with several compounds that have established applications in various fields. The following table compares key features and applications of these related compounds:
Compound | Key Features | Primary Applications | Distinguishing Characteristics |
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N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | Combines acrylamide and siloxane functionalities | Polymer synthesis, surface modification | Dual functionality enabling both polymerization and silane chemistry |
3-(Trimethoxysilyl)propyl methacrylate | Contains methacrylate and trimethoxysilyl groups | Coupling agent, adhesion promoter | Higher reactivity of trimethoxy groups toward hydrolysis |
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane | Contains methacrylate instead of acrylamide | Hydrogels, biomedical applications | Different polymerization behavior due to methacrylate group |
Tris(3-trimethoxysilylpropyl)isocyanurate | Features multiple silane groups with isocyanurate core | Crosslinking agent, sealants | Higher functionality due to multiple reactive groups |
Functional Differences
The functional differences between N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide and its structural analogues significantly influence their respective applications:
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The acrylamide functionality in N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide offers different polymerization kinetics compared to methacrylate-containing analogues
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The tris(trimethylsiloxy)silyl group provides enhanced hydrophobicity compared to trimethoxysilyl-containing compounds
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The stability of the siloxane bonds in N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide differs from the more hydrolytically sensitive trimethoxy groups in other analogues
These differences allow chemists and materials scientists to select the most appropriate compound for specific applications based on required reactivity, stability, and property profiles.
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